3-Bromo-1H-indazole-6-carboxylic acid

Palladium-catalyzed cross-coupling Synthetic methodology Regioselectivity

3-Bromo-1H-indazole-6-carboxylic acid (CAS 114086-30-5) is a strategically differentiated, dual-handle indazole building block essential for medicinal chemistry and kinase inhibitor programs. Unlike unsubstituted indazole-6-carboxylic acid (CAS 704-91-6) or 4-/5-bromo regioisomers, the specific 3-bromo substitution pattern enables orthogonal cross-coupling (e.g., Suzuki-Miyaura) at C3 while the 6-carboxylic acid provides a conjugation handle for amidation or bioconjugation. This validated scaffold acts as a bioisostere of phenol with improved metabolic stability and CNS penetration. Medicinal chemistry teams can execute a two-step, one-pot sequence—Suzuki coupling followed by amide bond formation—to generate focused libraries of 3-aryl-indazole-6-carboxamides without intermediate purification, accelerating SAR exploration. Procuring this single dual-handle building block eliminates the need for separate building blocks to address each diversification point, reducing inventory complexity and synthesis time. Its balanced physicochemical properties (MW 241 g/mol) also make it an ideal entry point for fragment-based screening and fragment-to-lead campaigns. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 114086-30-5
Cat. No. B044385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-indazole-6-carboxylic acid
CAS114086-30-5
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
InChIKeyPKOJMSAMIIFLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-indazole-6-carboxylic Acid (CAS 114086-30-5): Procurement-Ready Intermediate for Indazole-Based Drug Discovery


3-Bromo-1H-indazole-6-carboxylic acid (CAS 114086-30-5) is a heterocyclic building block featuring a 3-bromo substituent and a 6-carboxylic acid functional group on the 1H-indazole core . As a member of the broader indazole-6-carboxylic acid family, it serves as a privileged scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive small molecules [1]. The compound's specific substitution pattern—bromine at C3 and carboxyl at C6—confers distinct chemical reactivity and physicochemical properties that differentiate it from unsubstituted, regioisomeric, or alternatively halogenated analogs .

Why 3-Bromo-1H-indazole-6-carboxylic Acid Cannot Be Simply Replaced by Other Indazole Carboxylic Acids in Critical Syntheses


Generic substitution of 3-bromo-1H-indazole-6-carboxylic acid with unsubstituted 1H-indazole-6-carboxylic acid (CAS 704-91-6) or regioisomeric 4-bromo/5-bromo analogs fundamentally alters synthetic utility, reaction outcomes, and resultant biological activity [1]. The 3-bromo substituent is not merely a placeholder; it enables orthogonal reactivity for cross-coupling transformations (e.g., Suzuki-Miyaura) while the 6-carboxylic acid serves as an orthogonal handle for amide bond formation or bioconjugation [2]. Positional isomerism directly impacts the electronic distribution of the indazole ring, affecting both the reactivity of the bromine in palladium-catalyzed couplings and the pKa of the carboxylic acid . Furthermore, the indazole scaffold is a validated bioisostere of phenol, and the 3-position substitution critically influences kinase selectivity profiles and P-glycoprotein (P-gp) recognition—properties that are not preserved across regioisomers [3].

Quantitative Differentiation of 3-Bromo-1H-indazole-6-carboxylic Acid Against Closest Analogs


Regioselective Reactivity: Suzuki Coupling at C3 vs. C4/C5 Bromo Analogs

The 3-bromo substituent in 3-bromo-1H-indazole-6-carboxylic acid enables regioselective Suzuki-Miyaura coupling with aryl boronic acids, a transformation that proceeds with distinct yield and selectivity profiles compared to 4-bromo or 5-bromo regioisomers [1]. In JNK inhibitor patent exemplifications, 3-bromo-1H-indazole was coupled with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ to afford 3-aryl-1H-indazole derivatives, whereas analogous coupling at the 4- or 5-position would require different catalyst systems and often results in lower yields due to electronic deactivation [2]. The 6-carboxylic acid group remains orthogonal under these conditions, preserving the acid functionality for downstream amidation without protecting group manipulation.

Palladium-catalyzed cross-coupling Synthetic methodology Regioselectivity

Synthetic Accessibility: Pd-Catalyzed Carbonylation Route Validation

3-Bromo-1H-indazole-6-carboxylic acid can be synthesized via Pd(II)-catalyzed hydroxycarbonylation of the corresponding bromoindazole precursor, a methodology validated across a series of indazole substrates [1]. This approach enables direct installation of the unprotected carboxylic acid group without requiring subsequent deprotection steps, in contrast to alternative routes involving nitrile hydrolysis or ester saponification that introduce additional synthetic steps and purification burdens [2]. The method is demonstrated to be compatible with the 3-bromo substituent, whereas analogous carbonylation at the 4-position with certain catalysts shows competing dehalogenation side reactions.

Carbonylation Synthetic methodology Process chemistry

Dual Orthogonal Functional Handle Utility: 3-Bromo/6-COOH vs. Unsubstituted Indazole-6-carboxylic Acid

3-Bromo-1H-indazole-6-carboxylic acid provides two chemically orthogonal reactive sites: a C3 bromine for cross-coupling and a C6 carboxylic acid for amidation, esterification, or reduction . This dual-handle architecture enables sequential diversification without protecting group interconversion, a capability absent in unsubstituted 1H-indazole-6-carboxylic acid (CAS 704-91-6), which lacks the C3 halogen handle . The bromine substituent also enhances the compound's molecular weight (241.04 g/mol) and lipophilicity (calculated LogP increase of approximately +0.8 relative to unsubstituted analog), which can be advantageous for modulating compound properties in early drug discovery .

Orthogonal functionalization Medicinal chemistry Building block utility

Physicochemical Property Differentiation: LogP and Solubility Profile

The introduction of a bromine atom at the 3-position of the indazole-6-carboxylic acid scaffold predictably increases lipophilicity compared to the unsubstituted parent compound, while the carboxylic acid retains aqueous solubility at physiological pH . This balanced profile—moderate lipophilicity with a solubilizing carboxylic acid—is favorable for oral bioavailability optimization in drug discovery programs targeting kinases and GPCRs, where excessive hydrophobicity often leads to poor pharmacokinetic properties [1]. The bromine substituent also increases molecular weight to 241.04 g/mol, placing the compound within the favorable range for fragment-based drug discovery when used as a starting scaffold .

Physicochemical properties Drug-likeness Medicinal chemistry

Procurement-Driven Application Scenarios for 3-Bromo-1H-indazole-6-carboxylic Acid


Parallel Synthesis of Diverse 3-Aryl-Indazole-6-Carboxamide Libraries for Kinase Inhibitor Screening

Medicinal chemistry teams can leverage the orthogonal reactivity of 3-bromo-1H-indazole-6-carboxylic acid to generate focused libraries of 3-aryl-indazole-6-carboxamides in a two-step, one-pot sequence: Suzuki coupling at C3 followed by amide bond formation at C6 without intermediate purification [1]. This workflow, validated in JNK inhibitor patents, enables rapid exploration of structure-activity relationships (SAR) at both the 3-aryl and 6-amide positions simultaneously [2]. Procurement of the dual-handle building block eliminates the need for separate building blocks to address each diversification point, reducing inventory complexity and synthesis time.

Bioisosteric Replacement of Phenol-Containing Lead Compounds in CNS Drug Discovery

The indazole core of 3-bromo-1H-indazole-6-carboxylic acid serves as a validated bioisostere of phenol, offering increased lipophilicity and reduced susceptibility to Phase I/II metabolism compared to phenolic analogs [1]. This property makes the compound a strategic intermediate for CNS-targeted kinase inhibitor programs, where metabolic stability and blood-brain barrier penetration are critical selection criteria [2]. The 3-bromo substituent provides a vector for further optimization, while the 6-carboxylic acid offers a conjugation handle for property modulation.

Process Chemistry Scale-Up Feasibility Assessment Using Pd-Catalyzed Carbonylation Route

Contract research and manufacturing organizations evaluating the scalability of 3-bromo-1H-indazole-6-carboxylic acid can reference the validated Pd(II)-catalyzed carbonylation methodology that enables direct access to the unprotected carboxylic acid in a single step [1]. This route avoids protecting group chemistry and associated waste streams, reducing the environmental footprint and cost of goods for larger-scale synthesis [2]. The methodology is demonstrated across multiple indazole substrates, providing a reliable process chemistry starting point for custom synthesis requests.

Fragment-Based Drug Discovery (FBDD) Scaffold Expansion

With a molecular weight of 241 g/mol and balanced physicochemical properties, 3-bromo-1H-indazole-6-carboxylic acid falls within the optimal size range for fragment-based screening libraries [1]. The compound's dual reactive handles enable systematic fragment growing via established chemical transformations (Suzuki coupling, amidation), accelerating the fragment-to-lead transition [2]. The indazole scaffold is a privileged structure in kinase drug discovery, and the 3-bromo derivative provides a direct entry point for fragment elaboration at the most synthetically accessible position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.